molecular formula C15H18O3 B12906505 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran CAS No. 87841-03-0

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran

Cat. No.: B12906505
CAS No.: 87841-03-0
M. Wt: 246.30 g/mol
InChI Key: RBYFICLGSBVXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran is a heterocyclic compound with the molecular formula C15H18O3 and a molecular weight of 246.30 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with ethoxy and phenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-diethoxy-4-phenyl-2,5-dihydrofuran with a methylene source under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the methylene group may participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective .

Properties

CAS No.

87841-03-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2,2-diethoxy-5-methylidene-4-phenylfuran

InChI

InChI=1S/C15H18O3/c1-4-16-15(17-5-2)11-14(12(3)18-15)13-9-7-6-8-10-13/h6-11H,3-5H2,1-2H3

InChI Key

RBYFICLGSBVXEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C=C(C(=C)O1)C2=CC=CC=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.